molecular formula C18H30O3 B12290154 (E)-2-hydroxyoctadec-9-en-17-ynoic acid

(E)-2-hydroxyoctadec-9-en-17-ynoic acid

Cat. No.: B12290154
M. Wt: 294.4 g/mol
InChI Key: LQQRDGQTNVSFHM-MDZDMXLPSA-N
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Description

(E)-2-hydroxyoctadec-9-en-17-ynoic acid is a unique fatty acid derivative characterized by its hydroxyl group at the second carbon, a double bond at the ninth carbon, and a triple bond at the seventeenth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-hydroxyoctadec-9-en-17-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of alkyne and alkene functionalization reactions. The process may involve:

    Hydroboration-Oxidation: This step introduces the hydroxyl group at the second carbon.

    Partial Hydrogenation: This step selectively reduces the triple bond to a double bond at the ninth carbon.

    Alkyne Addition: This step introduces the triple bond at the seventeenth carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and selectivity. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-hydroxyoctadec-9-en-17-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double and triple bonds can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(E)-2-hydroxyoctadec-9-en-17-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-hydroxyoctadec-9-en-17-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in lipid metabolism or interact with cellular receptors to influence signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(E)-2-hydroxyoctadec-9-en-17-ynoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(E)-2-hydroxyoctadec-9-en-17-ynoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)/b10-9+

InChI Key

LQQRDGQTNVSFHM-MDZDMXLPSA-N

Isomeric SMILES

C#CCCCCCC/C=C/CCCCCCC(C(=O)O)O

Canonical SMILES

C#CCCCCCCC=CCCCCCCC(C(=O)O)O

Origin of Product

United States

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